naphthalen-1-yl(piperazin-1-yl)methanone
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Overview
Description
naphthalen-1-yl(piperazin-1-yl)methanone is a chemical compound with the molecular formula C15H16N2O It belongs to the family of substituted methanones and is characterized by the presence of a naphthyl group attached to a piperazinyl methanone moiety
Mechanism of Action
Target of Action
Related compounds such as phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (magl) .
Mode of Action
It’s suggested that similar compounds block the transamidation activity of human transglutaminase 2 (htg2) and allosterically abolish its gtp binding ability .
Biochemical Pathways
Related compounds have been shown to affect the pathway of naphthalene degradation via catechol .
Pharmacokinetics
Similar compounds have been shown to have improved pharmacokinetic properties .
Biochemical Analysis
Biochemical Properties
1-Naphthyl(1-piperazinyl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors. These receptors are targets for endogenous neurotransmitters such as catecholamines, noradrenaline, and epinephrine . The interaction of 1-Naphthyl(1-piperazinyl)methanone with these receptors can influence various physiological processes, including smooth muscle contraction and neurotransmission.
Cellular Effects
The effects of 1-Naphthyl(1-piperazinyl)methanone on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in inflammatory responses, such as myeloperoxidase and cytokines like TNF-α and IL-1β . These interactions can lead to changes in cell function, including alterations in cell proliferation, apoptosis, and immune responses.
Molecular Mechanism
At the molecular level, 1-Naphthyl(1-piperazinyl)methanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors and enzymes, leading to the modulation of their activity. For example, it can inhibit the activity of enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines . Additionally, 1-Naphthyl(1-piperazinyl)methanone can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Naphthyl(1-piperazinyl)methanone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 1-Naphthyl(1-piperazinyl)methanone can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 1-Naphthyl(1-piperazinyl)methanone vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on various physiological processes. At lower doses, it can modulate enzyme activity and reduce inflammation without causing significant adverse effects . At higher doses, 1-Naphthyl(1-piperazinyl)methanone can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-Naphthyl(1-piperazinyl)methanone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 1-Naphthyl(1-piperazinyl)methanone, affecting its efficacy and safety.
Transport and Distribution
The transport and distribution of 1-Naphthyl(1-piperazinyl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
1-Naphthyl(1-piperazinyl)methanone exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to particular cellular compartments or organelles through post-translational modifications and targeting signals . This subcellular localization can influence the interactions of 1-Naphthyl(1-piperazinyl)methanone with biomolecules and its overall biological effects.
Preparation Methods
The synthesis of naphthalen-1-yl(piperazin-1-yl)methanone typically involves the following steps:
Alkylation: The initial step involves the alkylation of naphthalene with a suitable alkylating agent to introduce the naphthyl group.
Friedel-Crafts Acylation: The alkylated naphthalene undergoes Friedel-Crafts acylation to introduce the methanone group.
Piperazine Introduction:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
naphthalen-1-yl(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include naphthoquinones, reduced derivatives, and substituted piperazines.
Scientific Research Applications
naphthalen-1-yl(piperazin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
naphthalen-1-yl(piperazin-1-yl)methanone can be compared with other similar compounds, such as:
1-Naphthyl(1-piperidinyl)methanone: Similar in structure but with a piperidine ring instead of a piperazine ring.
1-Naphthyl(1-morpholinyl)methanone: Contains a morpholine ring instead of a piperazine ring.
1-Naphthyl(1-pyrrolidinyl)methanone: Features a pyrrolidine ring in place of the piperazine ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
naphthalen-1-yl(piperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-10-8-16-9-11-17)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,16H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARSWBLQNUFOIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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